4-(3-Fluoropropoxy)phenol
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Overview
Description
4-(3-Fluoropropoxy)phenol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is a substituted phenol, where the phenol group is attached to a 3-fluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropropoxy)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, or the hydroxylation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropropoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Scientific Research Applications
4-(3-Fluoropropoxy)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropoxy)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . This activity helps in preventing oxidative stress-related damage in biological systems. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a fluoropropoxy group.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-(3-Fluoropropoxy)phenol is unique due to the presence of the 3-fluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-(3-fluoropropoxy)phenol |
InChI |
InChI=1S/C9H11FO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 |
InChI Key |
OUEYVIVSYJNUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCF |
Origin of Product |
United States |
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